4-[4-(3-Chlorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
4-[4-(3-CHLOROPHENYL)PIPERAZINO]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and a benzothieno-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-CHLOROPHENYL)PIPERAZINO]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-CHLOROPHENYL)PIPERAZINO]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
4-[4-(3-CHLOROPHENYL)PIPERAZINO]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(3-CHLOROPHENYL)PIPERAZINO]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways . These interactions can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine core and is known for its inhibitory activity against CDK2.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with a similar structure, used as a CDK2 inhibitor.
Uniqueness
4-[4-(3-CHLOROPHENYL)PIPERAZINO]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDINE is unique due to its specific combination of a piperazine ring, chlorophenyl group, and benzothieno-pyrimidine core. This unique structure contributes to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C20H21ClN4S |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C20H21ClN4S/c21-14-4-3-5-15(12-14)24-8-10-25(11-9-24)19-18-16-6-1-2-7-17(16)26-20(18)23-13-22-19/h3-5,12-13H,1-2,6-11H2 |
InChI Key |
OBJAJBWYMHDXTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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